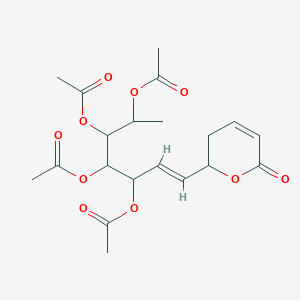
Geissospermine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Geissospermine is a indole alkaloid comprising two indole-derived polycyclic moieties joined by a cyclic ether linkage. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor. It is an indole alkaloid, an organic heterotetracyclic compound, an organic heteropentacyclic compound and a methyl ester. It derives from a hydride of a corynan.
Aplicaciones Científicas De Investigación
Antiplasmodial Activity
Geissospermine, found in the stem bark of Geissospermum vellosii, has been studied for its antiplasmodial properties. This research supports the traditional use of Geissospermum vellosii in treating malaria in northern South America. The study isolated various indole alkaloids, including geissospermine, and tested them against Plasmodium falciparum. Geissospermine was one of the compounds showing significant antiplasmodial activity (Mbeunkui et al., 2012).
Corrosion Inhibition
Geissospermine has also been investigated for its corrosion inhibiting properties. A study explored the efficiency of alkaloids extract from Geissospermum laeve, including geissospermine, in protecting C38 steel in hydrochloric acid. The extract, containing geissospermine, demonstrated significant corrosion inhibition, indicating potential applications in materials science (Faustin et al., 2015).
Alzheimer’s Disease Treatment
Geissospermine has been implicated in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory properties. A study involving docking simulations suggested that geissospermine could bind effectively to acetylcholinesterase, an enzyme linked with Alzheimer’s. This finding highlights the potential of geissospermine in developing treatments for neurodegenerative diseases (Araújo et al., 2011).
Ethnopharmacology and Biological Activity
Geissospermine's role in ethnopharmacology and its diverse biological activities have been extensively reviewed. This includes its use in treating pain, liver ailments, fevers, and malaria. Its potential for treating prostate cancer and HIV-AIDS, along with its antinociceptive and anti-inflammatory properties, was highlighted (Vital et al., 2013).
Cholinesterase Inhibitory Activity
Another study focused on the cholinesterase inhibitory activity of Geissospermum vellosii, identifying geissospermine as the main alkaloid responsible for this activity. The study demonstrated the potential of geissospermine in reversing cognitive deficits related to cholinergic hypofunction, which is significant for conditions like Alzheimer’s disease (Lima et al., 2009).
Anti-Inflammatory and Neuroprotective Actions
Research has also examined the anti-inflammatory and neuroprotective actions of geissospermine and related alkaloids. Geissospermine was found to inhibit butyrylcholinesterase and showed potential as a dual inhibitor of acetylcholinesterase and butyrylcholinesterase, which is relevant in Alzheimer's disease treatment. Its anti-inflammatory effects further contribute to its neuroprotective characteristics (Lima et al., 2020).
Propiedades
Fórmula molecular |
C40H48N4O3 |
|---|---|
Peso molecular |
632.8 g/mol |
Nombre IUPAC |
methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-2-[(1R,9S,12S,13S,14S,19S,21S)-14-ethyl-10-oxa-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6-trien-9-yl]acetate |
InChI |
InChI=1S/C40H48N4O3/c1-4-23-21-43-17-15-40-30-11-7-9-13-32(30)44-37(40)29(27(23)19-34(40)43)22-47-38(44)35(39(45)46-3)28-18-33-36-26(14-16-42(33)20-24(28)5-2)25-10-6-8-12-31(25)41-36/h5-13,23,27-29,33-35,37-38,41H,4,14-22H2,1-3H3/b24-5-/t23-,27+,28+,29+,33+,34+,35-,37+,38+,40-/m1/s1 |
Clave InChI |
ISDWYSGTYITCHG-OCNKQYNFSA-N |
SMILES isomérico |
CC[C@@H]1CN2CC[C@@]34[C@@H]2C[C@@H]1[C@H]5[C@@H]3N([C@@H](OC5)[C@@H]([C@H]\6C[C@H]7C8=C(CCN7C/C6=C/C)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |
SMILES |
CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |
SMILES canónico |
CCC1CN2CCC34C2CC1C5C3N(C(OC5)C(C6CC7C8=C(CCN7CC6=CC)C9=CC=CC=C9N8)C(=O)OC)C1=CC=CC=C41 |
Sinónimos |
geissospermine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



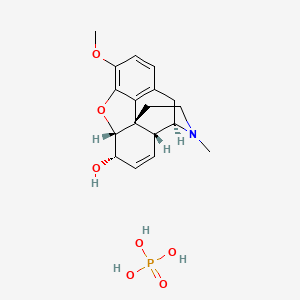
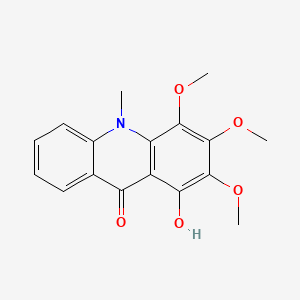
![(2Z)-2-[2-hydroxy-3,4-dimethoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexylidene]acetonitrile](/img/structure/B1235708.png)
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)
![(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,22,23-heptol](/img/structure/B1235711.png)
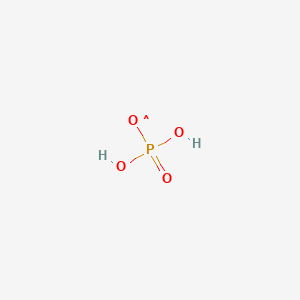
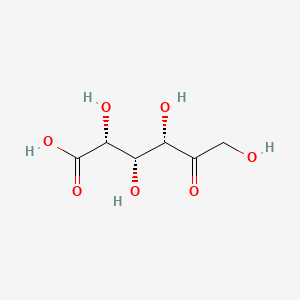
![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-ium-1-yl](/img/structure/B1235718.png)
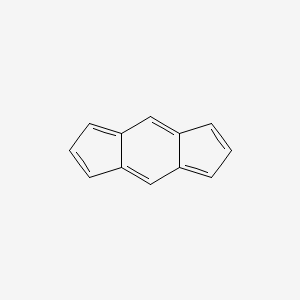

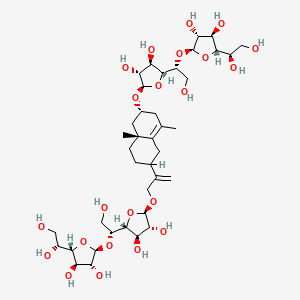
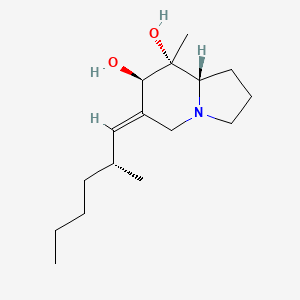
![Methyl (2E)-2-(10,13-dimethyl-11-oxo-3-pyrrolidin-1-yl-2,7,8,9,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ylidene)acetate](/img/structure/B1235725.png)
